molecular formula C9H18N2O2S B13346310 3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide

3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13346310
M. Wt: 218.32 g/mol
InChI Key: ZYCULZOUNAXJAN-UHFFFAOYSA-N
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Description

3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with 4-aminopiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene 1,1-dioxide: A simpler analog without the piperidine moiety.

    4-Aminopiperidine: Contains the piperidine ring but lacks the thiophene dioxide structure.

    Sulfolane: Another sulfur-containing heterocycle with different properties.

Uniqueness

3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide is unique due to the combination of the piperidine and thiophene dioxide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)piperidin-4-amine

InChI

InChI=1S/C9H18N2O2S/c10-8-1-4-11(5-2-8)9-3-6-14(12,13)7-9/h8-9H,1-7,10H2

InChI Key

ZYCULZOUNAXJAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2CCS(=O)(=O)C2

Origin of Product

United States

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